(2S,3S)-2-(2-Formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid
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Overview
Description
(2S,3S)-2-(2-Formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid is an organic compound characterized by the presence of a pyrrole ring substituted with a formyl group and a methylpentanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with an amine in the presence of a catalytic amount of iron (III) chloride under mild conditions . The formyl group can be introduced via Vilsmeier-Haack formylation, using DMF and POCl3 as reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-(2-Formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid can undergo various chemical reactions, including:
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to a hydroxymethyl group.
Substitution: Halogenated or nitrated derivatives of the pyrrole ring.
Scientific Research Applications
(2S,3S)-2-(2-Formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,3S)-2-(2-Formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity . The pyrrole ring can engage in π-π stacking and other non-covalent interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2S,3S)-2-(2-Formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid is unique due to its specific stereochemistry and the presence of both a formyl group and a methylpentanoic acid side chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(2S,3S)-2-(2-formylpyrrol-1-yl)-3-methylpentanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-3-8(2)10(11(14)15)12-6-4-5-9(12)7-13/h4-8,10H,3H2,1-2H3,(H,14,15)/t8-,10-/m0/s1 |
InChI Key |
ZRGWPEFIQVEQTO-WPRPVWTQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)N1C=CC=C1C=O |
Canonical SMILES |
CCC(C)C(C(=O)O)N1C=CC=C1C=O |
Origin of Product |
United States |
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